molecular formula C17H17Cl2N3O4S2 B2568086 2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide CAS No. 393838-65-8

2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide

Cat. No.: B2568086
CAS No.: 393838-65-8
M. Wt: 462.36
InChI Key: VONGFFDZKXQBKZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring substituted with chlorine atoms, a benzoyl group, and a piperidinylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dichlorothiophene.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The piperidinylsulfonyl group is added through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group is known to enhance binding affinity to certain biological targets, while the thiophene ring can participate in π-π interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiophene: Shares the thiophene core but lacks the benzoyl and piperidinylsulfonyl groups.

    N-(4-(piperidin-1-ylsulfonyl)benzoyl)hydrazine: Contains the benzoyl and piperidinylsulfonyl groups but lacks the thiophene ring.

Uniqueness

2,5-dichloro-N’-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the thiophene ring and the piperidinylsulfonyl group distinguishes it from other compounds with similar functionalities.

Properties

IUPAC Name

2,5-dichloro-N'-(4-piperidin-1-ylsulfonylbenzoyl)thiophene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S2/c18-14-10-13(15(19)27-14)17(24)21-20-16(23)11-4-6-12(7-5-11)28(25,26)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGFFDZKXQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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